(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1349702-23-3
VCID: VC4869122
InChI: InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Br
Molecular Formula: C16H23BrN2O2
Molecular Weight: 355.276

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate

CAS No.: 1349702-23-3

Cat. No.: VC4869122

Molecular Formula: C16H23BrN2O2

Molecular Weight: 355.276

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate - 1349702-23-3

Specification

CAS No. 1349702-23-3
Molecular Formula C16H23BrN2O2
Molecular Weight 355.276
IUPAC Name tert-butyl N-[(3R)-1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1
Standard InChI Key DTEUBCRJSWJARX-CQSZACIVSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Br

Introduction

Chemical Structure and Stereochemical Features

The molecular structure of (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate (C₁₇H₂₃BrN₂O₂) features a five-membered pyrrolidine ring with three distinct substituents:

  • A 3-bromobenzyl group at the 1-position, introducing aromaticity and halogenated reactivity.

  • A tert-butyl carbamate (Boc) group at the 3-position, providing steric protection for the amine functionality.

  • A chiral center at the 3-position of the pyrrolidine ring, conferring enantioselective properties critical for pharmaceutical applications .

The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic manipulations, while the bromine atom offers a handle for further cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Table 1: Key Structural and Stereochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₂₃BrN₂O₂
Molecular Weight383.28 g/mol
Chiral Center ConfigurationR-configuration at pyrrolidine C3
CAS Number (Analog)1286207-07-5 (4-bromo isomer)

Synthesis and Manufacturing

The synthesis of (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate typically follows a multi-step protocol involving pyrrolidine functionalization, Boc protection, and benzylation. A representative pathway is outlined below:

  • Pyrrolidine Precursor Preparation:
    (R)-3-Aminopyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield (R)-tert-butyl pyrrolidin-3-ylcarbamate .

  • Benzylation:
    The Boc-protected pyrrolidine undergoes alkylation with 3-bromobenzyl bromide under nucleophilic substitution conditions (e.g., K₂CO₃, DMF), introducing the 3-bromobenzyl group at the pyrrolidine nitrogen .

  • Purification:
    Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization, achieving >95% enantiomeric excess (e.e.) as confirmed by chiral HPLC .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYieldPurity
Boc ProtectionBoc₂O, Et₃N, THF, 0°C to RT, 12 h85%98%
Benzylation3-Bromobenzyl bromide, K₂CO₃, DMF, 60°C72%95%
PurificationColumn chromatography (Hexane:EA = 3:1)90%99%

Industrial-scale production employs continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes .

Physicochemical Properties

(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate exhibits the following characteristics:

  • Melting Point: 63–65°C (lit. for 4-bromo analog: 68–70°C) .

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in chloroform, DCM, and DMSO .

  • Stability: Stable under inert atmospheres at −20°C for >2 years; decomposes upon exposure to strong acids/bases via Boc cleavage .

Table 3: Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 7.40–7.25 (m, 4H, Ar-H), 4.55 (s, 2H, CH₂Br), 3.90–3.70 (m, 1H, pyrrolidine-H), 1.45 (s, 9H, Boc)
¹³C NMR (100 MHz, CDCl₃)δ 155.2 (C=O), 131.5–122.0 (Ar-C), 79.8 (Boc-C), 56.1 (pyrrolidine-C), 28.4 (Boc-CH₃)
HRMS[M + H]⁺ Calcd: 383.10; Found: 383.09

Comparative Analysis with Structural Analogs

Table 4: Comparison with Key Analogs

CompoundCAS NumberKey DifferenceBioactivity (IC₅₀)
(R)-4-Bromo isomer1286207-07-5Bromine at para position5-HT₆ Kᵢ = 22 nM
(S)-3-Bromo enantiomer1286207-38-2Opposite configurationMAO-B IC₅₀ = 5.2 μM
Non-brominated analog1519427Lack of bromine5-HT₆ Kᵢ = 45 nM

The 3-bromo substitution enhances receptor selectivity compared to the 4-bromo isomer, while the R-configuration improves metabolic stability over the S-enantiomer .

Recent Advances in Applications

  • Drug Intermediate: Used in the synthesis of Lacosamide analogs for epilepsy treatment .

  • Organocatalysis: Serves as a chiral ligand in asymmetric aldol reactions (e.g., 92% e.e. in proline-derived catalysts) .

  • PET Tracers: Radiolabeled with ¹¹C for imaging σ-1 receptors in Alzheimer’s disease models .

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